3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline
Description
3,6-Dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline (CAS: 1603-43-6) is a fused heterocyclic compound with a molecular formula of C23H18N2O3 and a molecular weight of 370.40 g/mol. Its structure comprises a chromene ring fused to a quinoxaline core, substituted with methoxy groups at the 3- and 6-positions and a 4-methoxyphenyl group at the 6-position. Key physicochemical properties include a density of 1.33 g/cm³, a boiling point of 562°C, and a logP value of 4.55, indicative of moderate hydrophobicity . The compound was first synthesized via methods involving Pd-catalyzed cross-coupling reactions, as reported by Bird et al. (1983), and is structurally related to bioactive chromenoquinoxaline derivatives .
Properties
CAS No. |
1807-99-4 |
|---|---|
Molecular Formula |
C24H20N2O4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3,6-dimethoxy-6-(4-methoxyphenyl)chromeno[4,3-b]quinoxaline |
InChI |
InChI=1S/C24H20N2O4/c1-27-16-10-8-15(9-11-16)24(29-3)23-22(25-19-6-4-5-7-20(19)26-23)18-13-12-17(28-2)14-21(18)30-24/h4-14H,1-3H3 |
InChI Key |
VODKBINZIUJCJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=NC4=CC=CC=C4N=C3C5=C(O2)C=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted o-phenylenediamines with chromone derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an organic solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromenoquinoxaline core can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenoquinoxalines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antiviral Properties
Research indicates that 3,6-Dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline exhibits promising antiviral activity. Preliminary studies have shown that the compound can interact with viral proteins, potentially inhibiting their function. Molecular docking simulations have been employed to elucidate binding affinities with specific viral targets, suggesting modifications to the methoxy groups can enhance antiviral efficacy.
Anticancer Activity
The compound's structural similarity to other known anticancer agents positions it as a candidate for cancer research. In vitro assays have demonstrated its potential to induce apoptosis in cancer cell lines. For instance, comparative studies with structurally related compounds like 6-Methyl-2-(4-methoxyphenyl)quinoxaline have shown that the chromenoquinoxaline framework can enhance cytotoxic effects against various cancer types.
Anti-inflammatory Effects
There is emerging evidence that this compound possesses anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various biological assays:
- Antiviral Study : A study focused on the compound's interaction with influenza virus proteins showed significant inhibition of viral replication in vitro. The findings suggest potential for further development as an antiviral therapeutic agent.
- Cancer Cell Line Testing : Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates compared to control groups. This indicates its potential as a novel anticancer agent.
- Inflammation Model : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases and enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with DNA, causing disruption of replication and transcription processes.
Comparison with Similar Compounds
6-Ethoxy-6-phenyl-6H-chromeno[3,4-b]quinoxaline
This analog substitutes the methoxy groups with ethoxy and phenyl moieties. Synthesis involves copper(II) bromide and ortho-phenylenediamine under oxygen-free conditions to prevent degradation to 2-phenylquinoxaline. Yields are higher in anaerobic environments (~70–80%) compared to aerobic conditions (<50%).
3-Methoxy-6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinoline
This derivative features a dioxolane ring fused to a quinoline core instead of quinoxaline. Synthesized via copper-catalyzed domino reactions under green conditions, it has a melting point of 170–172°C and elemental composition (C: 70.35%, H: 4.26%, N: 4.56%) closely matching theoretical values.
Thiochromenoquinoxaline Derivatives
6H-Thiochromeno[3,4-b]quinoxaline replaces the chromene oxygen with sulfur. This modification increases antifungal activity, as sulfur-containing heterocycles often exhibit enhanced bioactivity. For example, derivatives with 3,5-dimethoxyphenyl substituents demonstrated significant inhibition against Candida albicans (MIC: 2–8 µg/mL) .
Indoloquinoxaline Derivatives
6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11f) and 6-(4-methylthiophenyl)-6H-indolo[2,3-b]quinoxaline (11g) feature an indole ring fused to quinoxaline. These compounds were synthesized in high yields (95% and 94%, respectively) via Pd-catalyzed cross-coupling. The 3,5-dimethoxy analog (11f) forms a yellow solid (m.p. 223–225°C), while the methylthio derivative (11g) is a white solid with superior solubility in nonpolar solvents .
Biological Activity
3,6-Dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline is a synthetic compound belonging to the chromenoquinoxaline family. This compound has garnered attention due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique structural characteristics of this compound, particularly the presence of methoxy groups, contribute to its enhanced lipophilicity and potential bioavailability.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 400.43 g/mol. The compound features a chromene backbone fused with a quinoxaline ring, characterized by two methoxy groups and a para-methoxyphenyl substituent. This structural arrangement is believed to play a crucial role in its biological activity.
Synthesis
The synthesis of this compound typically involves multicomponent reactions. One common method is the condensation of 1,2-phenylenediamine with a diketone in the presence of catalysts such as nano antimony chloride supported on silica. This approach not only enhances yield but also minimizes environmental impact by enabling solventless conditions.
Antiviral Properties
Compounds similar to this compound have shown promising antiviral activity. For instance, derivatives within the quinoxaline class have been reported to exhibit efficacy against viruses like cytomegalovirus and coxsackievirus B5. These studies indicate that modifications in the methoxy groups can significantly influence the binding interactions and biological activity of these compounds.
Anticancer Activity
Research has indicated that chromenoquinoxaline derivatives possess anticancer properties. A study highlighted that certain quinoxaline derivatives demonstrated significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro assays have shown that this compound can inhibit pro-inflammatory cytokine production and reduce inflammation markers in cellular models. This suggests its potential application in treating inflammatory diseases.
Case Studies
Several studies have focused on the biological activity of chromenoquinoxalines:
- Antiviral Study : A study assessed the antiviral efficacy of various quinoxaline derivatives against cytomegalovirus. The results indicated that specific structural modifications led to enhanced antiviral activity while minimizing cytotoxic effects on host cells.
- Anticancer Research : A comparative analysis of different chromenoquinoxalines revealed that those with para-substituted methoxy groups exhibited superior anticancer properties compared to their unsubstituted counterparts. Molecular docking studies further elucidated the binding affinities of these compounds towards cancer-related targets .
- Anti-inflammatory Investigation : In a cellular model simulating inflammatory conditions, this compound was shown to significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in managing chronic inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 2,3-Dimethoxyquinoxaline | Quinoxaline | Antiviral |
| 6-Methyl-2-(4-methoxyphenyl)quinoxaline | Quinoxaline | Anticancer |
| Chromeno[3,4-b]pyridines | Chromene derivative | Anti-inflammatory |
| 7-Methoxy-2-(naphthalen-1-yl)quinoxaline | Quinoxaline | Antimicrobial |
The table above highlights various compounds that share structural similarities with this compound and their respective biological activities.
Q & A
Q. How are chromenoquinoxaline derivatives optimized for selective kinase inhibition (e.g., DYRK1A)?
- Answer:
- Scaffold Hybridization: Fuse chromenoquinoxaline with lamellarin D motifs to enhance kinase binding .
- SAR Studies: Methoxy groups at positions 3 and 6 improve solubility, while 4-methoxyphenyl substituents increase hydrophobic pocket interactions .
- In Silico Screening: Virtual libraries prioritize derivatives with predicted IC₅₀ values <100 nM against DYRK1A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
